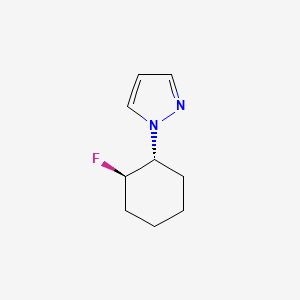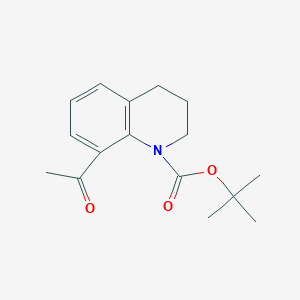
tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the acetyl group: The acetylation of the quinoline core can be done using acetic anhydride in the presence of a catalyst like pyridine.
Addition of the tert-butyl group: The tert-butyl ester can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dihydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The acetyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Explored as a lead compound in drug discovery for various diseases.
Industry
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: An antimalarial drug with a quinoline core.
Uniqueness
tert-Butyl 8-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl and acetyl groups, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 8-acetyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)13-9-5-7-12-8-6-10-17(14(12)13)15(19)20-16(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |
InChI Key |
UCIPNEPQPWCDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


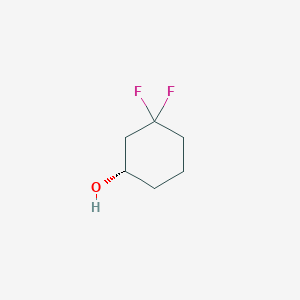
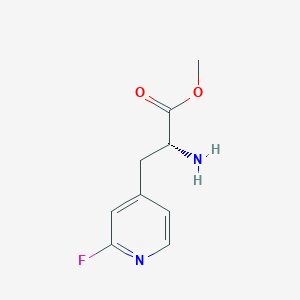
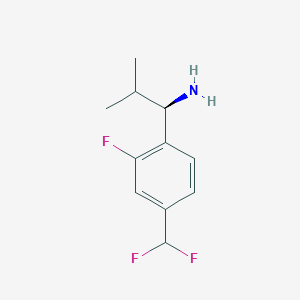
![tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate](/img/structure/B12982962.png)
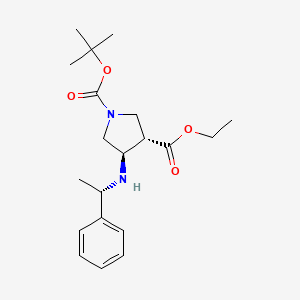
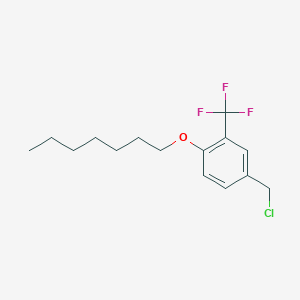
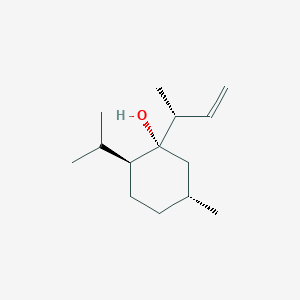
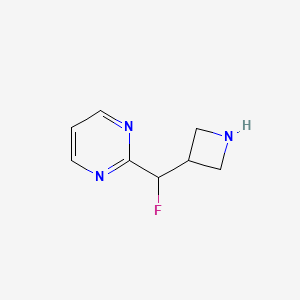
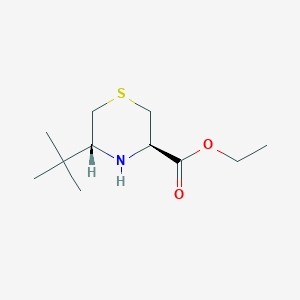
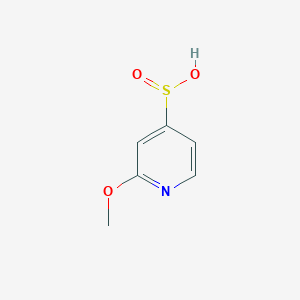
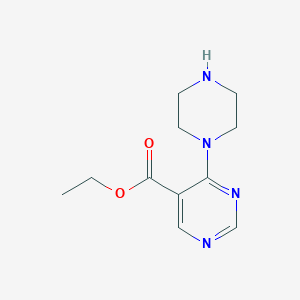
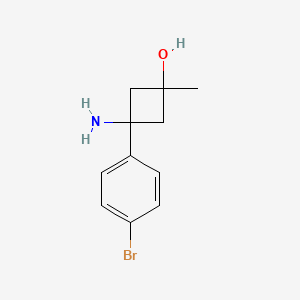
![5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12983033.png)
